molecular formula C15H17NO6 B2372573 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid CAS No. 904814-16-0

4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid

Cat. No.: B2372573
CAS No.: 904814-16-0
M. Wt: 307.302
InChI Key: PTVWXTPWJDPCMJ-UHFFFAOYSA-N
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Description

4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further connected to a dioxobutyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid typically involves the protection of the amine group on the phenyl ring with a Boc group, followed by the introduction of the dioxobutyric acid moiety. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The dioxobutyric acid moiety can be introduced through various synthetic routes, including aldol condensation reactions and subsequent oxidation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid can undergo several types of chemical reactions, including:

    Oxidation: The dioxobutyric acid moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups in the dioxobutyric acid moiety can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid has several applications in scientific research:

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-10-6-4-9(5-7-10)11(17)8-12(18)13(19)20/h4-7H,8H2,1-3H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWXTPWJDPCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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